VX-166

Catalog No.
S548200
CAS No.
M.F
C22H21F4N3O8
M. Wt
531.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
VX-166

Product Name

VX-166

IUPAC Name

(3S)-3-[[(2S)-2-[3-(methoxycarbonylamino)-2-oxopyridin-1-yl]butanoyl]amino]-4-oxo-5-(2,3,5,6-tetrafluorophenoxy)pentanoic acid

Molecular Formula

C22H21F4N3O8

Molecular Weight

531.4 g/mol

InChI

InChI=1S/C22H21F4N3O8/c1-3-14(29-6-4-5-12(21(29)34)28-22(35)36-2)20(33)27-13(8-16(31)32)15(30)9-37-19-17(25)10(23)7-11(24)18(19)26/h4-7,13-14H,3,8-9H2,1-2H3,(H,27,33)(H,28,35)(H,31,32)/t13-,14-/m0/s1

InChI Key

WQNDPVUOABHOHK-KBPBESRZSA-N

SMILES

CCC(C(=O)NC(CC(=O)O)C(=O)COC1=C(C(=CC(=C1F)F)F)F)N2C=CC=C(C2=O)NC(=O)OC

Solubility

Soluble in DMSO, not in water

Synonyms

VX166, VX 166, VX-166

Canonical SMILES

CCC(C(=O)NC(CC(=O)O)C(=O)COC1=C(C(=CC(=C1F)F)F)F)N2C=CC=C(C2=O)NC(=O)OC

Isomeric SMILES

CC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)COC1=C(C(=CC(=C1F)F)F)F)N2C=CC=C(C2=O)NC(=O)OC

Description

The exact mass of the compound (3S)-3-[[(2S)-2-[3-(methoxycarbonylamino)-2-oxopyridin-1-yl]butanoyl]amino]-4-oxo-5-(2,3,5,6-tetrafluorophenoxy)pentanoic acid is 531.12648 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

VX-166 is a potent small molecule that functions as a broad-spectrum caspase inhibitor. It has garnered attention for its potential therapeutic applications, particularly in the treatment of sepsis and other inflammatory conditions. VX-166 has demonstrated significant anti-apoptotic properties in vitro, effectively inhibiting the release of pro-inflammatory cytokines such as interleukin-1 beta and interleukin-18. This compound is characterized by its ability to modulate apoptotic pathways, making it a candidate for further research in various medical contexts, including non-alcoholic fatty liver disease and nonalcoholic steatohepatitis .

VX-166 primarily acts through the inhibition of caspases, which are cysteine proteases that play crucial roles in programmed cell death (apoptosis). The compound's mechanism involves binding to the active sites of caspases, thereby preventing their activation and subsequent apoptosis. In experimental models, VX-166 has shown to significantly reduce lymphocyte apoptosis and thymic atrophy when administered post-insult in sepsis models, indicating its potential to alter the course of inflammatory responses .

The biological activity of VX-166 has been extensively studied, particularly in the context of sepsis. In murine models, VX-166 has demonstrated a dose-dependent improvement in survival rates when administered after the onset of sepsis induced by lipopolysaccharide or cecal ligation and puncture. The compound not only inhibits apoptosis but also reduces plasma endotoxin levels, suggesting an improved clearance of bacteria from the bloodstream. This dual action highlights its potential efficacy in managing sepsis-related complications .

The synthesis of VX-166 involves several chemical steps that typically require specialized knowledge in organic chemistry. While specific synthetic routes are proprietary or not widely published, general methods for synthesizing caspase inhibitors often include:

  • Formation of key intermediates: Utilizing various coupling reactions to create the core structure.
  • Functional group modification: Employing techniques such as alkylation or acylation to modify specific functional groups for enhanced activity.
  • Purification: Techniques like chromatography are used to isolate and purify the final product.

Research articles often provide insights into specific synthetic pathways used for VX-166, emphasizing the importance of optimizing conditions for maximum yield and purity .

VX-166 has several promising applications in medical research and potential clinical settings:

  • Sepsis Treatment: Its ability to inhibit apoptosis may provide a novel approach to managing sepsis by preserving immune function.
  • Liver Diseases: Research indicates its potential use in treating non-alcoholic fatty liver disease and nonalcoholic steatohepatitis by reducing fibrosis .
  • Inflammatory Conditions: Given its influence on cytokine release, VX-166 may be beneficial in various inflammatory diseases where apoptosis plays a critical role.

Studies have shown that VX-166 interacts with multiple caspases, including caspase-2, -6, -9, and -10. These interactions are pivotal as they underline its broad-spectrum inhibitory effects on apoptotic pathways. The compound's ability to modulate immune responses is also significant; while it inhibits apoptosis, it does not severely compromise T-cell activation or cytokine release under certain conditions .

Several compounds share structural or functional similarities with VX-166. Below is a comparison highlighting their uniqueness:

Compound NameTypeMechanism of ActionUnique Features
Z-VAD-FMKPan-caspase inhibitorIrreversibly binds to active site of caspasesCommonly used in apoptosis studies
Ac-YVAD-CMKCaspase-1 inhibitorSelectively inhibits caspase-1Focused on inflammatory responses
Q-VD-OPhBroad-spectrum inhibitorInhibits multiple caspasesLess cytotoxic effects observed
IDN-6556Caspase inhibitorSelective for caspase-3Potential use in cancer therapy

VX-166 stands out due to its specific application in sepsis management and its unique ability to improve survival rates post-insult while maintaining immune functionality .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.8

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

3

Exact Mass

531.12647728 g/mol

Monoisotopic Mass

531.12647728 g/mol

Heavy Atom Count

37

Appearance

White solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2024-02-18
1: Collins JL, Peng X, Lee R, Witriol A, Pierre Z, Sciuto AM. Determination of LCt(50)s in anesthetized rats exposed to aerosolized nerve agents. Toxicol Mech Methods. 2013 Feb;23(2):127-33. doi: 10.3109/15376516.2012.730560. Epub 2012 Oct 19. PubMed PMID: 22978758.
2: Anstee QM, Concas D, Kudo H, Levene A, Pollard J, Charlton P, Thomas HC, Thursz MR, Goldin RD. Impact of pan-caspase inhibition in animal models of established steatosis and non-alcoholic steatohepatitis. J Hepatol. 2010 Sep;53(3):542-50. doi: 10.1016/j.jhep.2010.03.016. Epub 2010 May 26. PubMed PMID: 20557969.
3: Weber P, Wang P, Maddens S, Wang PSh, Wu R, Miksa M, Dong W, Mortimore M, Golec JM, Charlton P. VX-166: a novel potent small molecule caspase inhibitor as a potential therapy for sepsis. Crit Care. 2009;13(5):R146. doi: 10.1186/cc8041. Epub 2009 Sep 9. PubMed PMID: 19740426; PubMed Central PMCID: PMC2784364.
4: Witek RP, Stone WC, Karaca FG, Syn WK, Pereira TA, Agboola KM, Omenetti A, Jung Y, Teaberry V, Choi SS, Guy CD, Pollard J, Charlton P, Diehl AM. Pan-caspase inhibitor VX-166 reduces fibrosis in an animal model of nonalcoholic steatohepatitis. Hepatology. 2009 Nov;50(5):1421-30. doi: 10.1002/hep.23167. PubMed PMID: 19676126.
5: Hilmas CJ, Poole MJ, Finneran K, Clark MG, Williams PT. Galantamine is a novel post-exposure therapeutic against lethal VX challenge. Toxicol Appl Pharmacol. 2009 Oct 15;240(2):166-73. doi: 10.1016/j.taap.2009.07.029. Epub 2009 Jul 30. PubMed PMID: 19647007.
6: Sakurada K, Ikegaya H, Ohta H, Akutsu T, Takatori T. Hydrolysis of an acetylthiocholine by pralidoxime iodide (2-PAM). Toxicol Lett. 2006 Oct 25;166(3):255-60. Epub 2006 Aug 12. PubMed PMID: 16971069.
7: Haberham ZL, van den Brom WE, Venker-van Haagen AJ, de Groot HN, Baumans V, Hellebrekers LJ. The rat vertex-middle latency auditory-evoked potential as indicator of anaesthetic depth: a comparison with evoked-reflex testing. Brain Res. 2000 Aug 11;873(2):287-90. PubMed PMID: 10930556.
8: Bosković B. The influence of 2-/o-cresyl/-4 H-1 : 3 : 2-benzodioxa-phosphorin-2-oxide (CBDP) on organophosphate poisoning and its therapy. Arch Toxicol. 1979 Jul 11;42(3):207-16. PubMed PMID: 475595.

Explore Compound Types